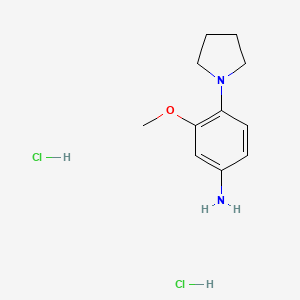

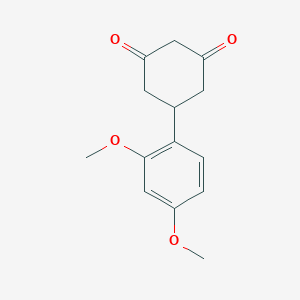

![molecular formula C15H19N5OS B2971048 N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline CAS No. 2097922-40-0](/img/structure/B2971048.png)

N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds are known for their wide range of biological properties such as antimicrobial, fungicidal, and pharmaceutical applications . They are synthesized using various starting materials and methods .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of “this compound” and its complexes were characterized by FTIR, H-1-NMR, and mass spectral data . The ligand acts as a bidentate ligand coordinating through the nitrogen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives have demonstrated a wide range of therapeutic applications due to their significant presence in various well-known drugs. These applications span across antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and imaging agents. The modification of the piperazine nucleus has been shown to facilitate notable differences in the medicinal potential of resultant molecules. This versatility underscores the compound's significance in drug discovery and design, particularly in exploring new molecular entities for treating various diseases. The increasing interest in piperazine-based molecules reflects their broad potential and successful emergence as a pharmacophore, encouraging further therapeutic investigations on this motif (Rathi et al., 2016).

Anti-mycobacterial Activity

Research has highlighted the significance of piperazine as a key building block in developing potent molecules against Mycobacterium tuberculosis (MTB), including multi-drug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules are crucial for medicinal chemists. This focus aims to fill existing gaps and leverage reported strategies for creating safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Environmental Applications

Piperazine derivatives, particularly those featuring a crumpled polyamide layer in nanofiltration (NF) membranes, have been recognized for their potential in environmental applications. These include water softening, surface/groundwater purification, wastewater treatment, and water reuse. The crumpled NF membranes, with their enhanced separation performance, represent a significant advancement in membrane technology, promising dramatic improvements in water permeance, selectivity, and antifouling performance. Such developments are crucial for addressing various environmental challenges (Shao et al., 2022).

Future Directions

The future directions for the research on “N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline” could include further exploration of its biological properties, particularly its antimicrobial activity . Additionally, more studies could be conducted to understand its mechanism of action and potential applications in pharmaceutical and industrial settings .

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which are structurally similar, have been evaluated as potent antimicrobial agents . These compounds have shown a wide range of biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, and antisarcoptic activities .

Mode of Action

It is known that the compound acts as a bidentate ligand coordinating through the nitrogen atom . This suggests that it may interact with its targets by forming coordinate covalent bonds.

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives have wide biological properties and chemical reactivities, suggesting that they may interact with various biochemical pathways .

Result of Action

albicans . This suggests that the compound may have similar effects.

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c1-18(2)13-5-3-4-12(10-13)15(21)20-8-6-19(7-9-20)14-11-16-22-17-14/h3-5,10-11H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUECUNUGNAUKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2970973.png)

![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2970976.png)

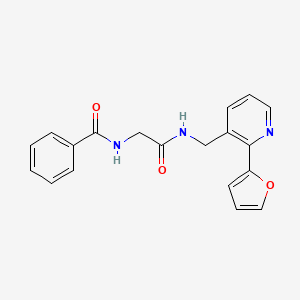

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2970977.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2970980.png)

![3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2970981.png)

![4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2970982.png)

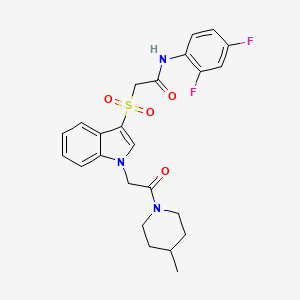

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2970983.png)

![5-Chloro-2-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2970986.png)

![N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970987.png)